molecular formula C7H18Cl2N2O B1377125 2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride CAS No. 1423027-18-2

2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride

Cat. No. B1377125
CAS RN: 1423027-18-2
M. Wt: 217.13 g/mol
InChI Key: VMGALVRHHOQQPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride” is a chemical compound with the CAS Number: 1909326-14-2 . It has a molecular weight of 273.25 . The IUPAC name for this compound is 2-(isopropyl(piperidin-4-ylmethyl)amino)ethan-1-ol dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H24N2O.2ClH/c1-10(2)13(7-8-14)9-11-3-5-12-6-4-11;;/h10-12,14H,3-9H2,1-2H3;2*1H . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) atoms.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 273.25 . The physical form of this compound is oil .

Scientific Research Applications

Synthesis of Piperidine Derivatives

2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride: is a valuable intermediate in the synthesis of various piperidine derivatives. These derivatives are crucial in the pharmaceutical industry, as they are present in more than twenty classes of pharmaceuticals, including alkaloids . The compound can undergo intra- and intermolecular reactions to form substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones.

Pharmacological Applications

The piperidine moiety is a common feature in many pharmacologically active compounds2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride can be used to synthesize compounds with potential therapeutic applications, such as inhibitors for protein kinases , which are important targets in cancer therapy.

Development of Dual Inhibitors

This compound has been utilized in the design of dual inhibitors targeting clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These inhibitors are significant in the treatment of certain types of cancer that are resistant to other forms of therapy.

Gene Therapy Research

In the field of gene therapy, particularly for congenital lung diseases, lipid nanoparticles containing piperidine derivatives like 2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride could be used for efficient gene editing in lung epithelium .

Biological Activity Studies

The biological activity of piperidine derivatives is a vast field of study2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride serves as a starting point for synthesizing various biologically active compounds, which can then be evaluated for their pharmacological properties .

Chemical Synthesis and Organic Chemistry Research

As an important task in modern organic chemistry, the development of fast and cost-effective methods for the synthesis of substituted piperidines is facilitated by compounds like 2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride . It enables the one-pot functionalization of unsaturated intermediates, which typically requires multiple steps .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

2-(piperidin-4-ylamino)ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.2ClH/c10-6-5-9-7-1-3-8-4-2-7;;/h7-10H,1-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGALVRHHOQQPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride

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